![molecular formula C16H15F2NO2 B2457138 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396795-56-4](/img/structure/B2457138.png)
2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as DFPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFPB is a benzamide derivative that has been synthesized using a specific method and has been found to have interesting biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase is an essential component of the MAP kinase signal transduction pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation is that the synthesis method of this compound is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its effects on other enzymes and receptors in the brain. Additionally, studies on the toxicity and safety of this compound are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, particularly in the treatment of neurological disorders. Its synthesis method is complex, but its biochemical and physiological effects make it a promising candidate for further research. Future studies on this compound should focus on its therapeutic applications, as well as its effects on other enzymes and receptors in the brain.
Synthesis Methods
2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide can be synthesized using a specific method that involves the reaction of 2,4-difluoroaniline with 3-hydroxy-3-phenylpropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane and is followed by purification using column chromatography. The yield of the final product is typically around 40-50%.
Scientific Research Applications
2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have inhibitory effects on certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitters in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-12-6-7-13(14(18)10-12)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHYZLJMPNYVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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